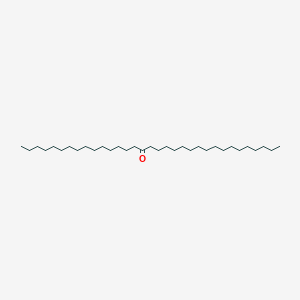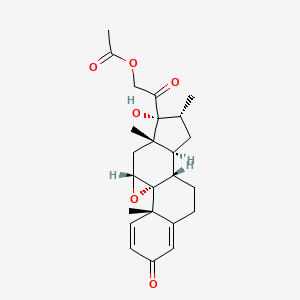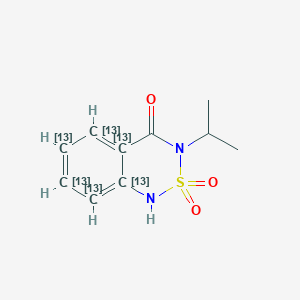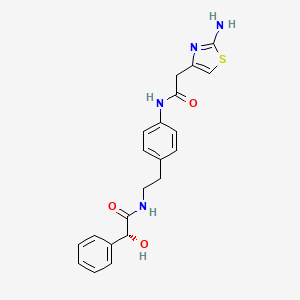
2-Pyrrolidinecarboxamide, 4,4-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-l-prolinamide: is an organic compound with the molecular formula C5H9ClF2N2O . It is a derivative of proline, a naturally occurring amino acid, and features two fluorine atoms at the 4-position of the pyrrolidine ring. This compound is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4,4-difluoro-l-prolinamide typically begins with 3,3,4,4-tetrafluoropyrrolidine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of 4,4-difluoro-l-prolinamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,4-difluoro-l-prolinamide can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major products are 4,4-difluoro-l-proline and ammonia.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of cyanopyrrolidine-based dipeptidyl peptidase IV inhibitors, which are potential therapeutic agents for diabetes .
Biology and Medicine:
- Investigated for its potential use in the development of enzyme inhibitors and other bioactive molecules .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The primary mechanism of action involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-IV, 4,4-difluoro-l-prolinamide can help regulate blood sugar levels .
Comparison with Similar Compounds
4,4-Difluoropyrrolidine-2-carboxamide: Similar structure but lacks the amide group.
N-Boc-4,4-difluoro-l-proline: A protected form used in peptide synthesis.
Uniqueness:
- The presence of two fluorine atoms at the 4-position of the pyrrolidine ring makes 4,4-difluoro-l-prolinamide unique. This structural feature enhances its stability and reactivity compared to other proline derivatives .
Properties
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEDZPQIZLYLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
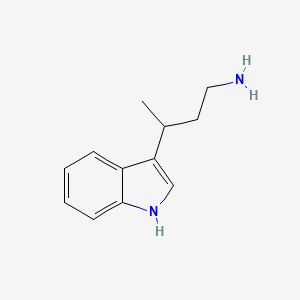


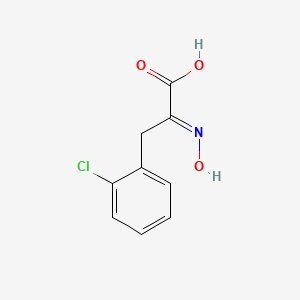
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
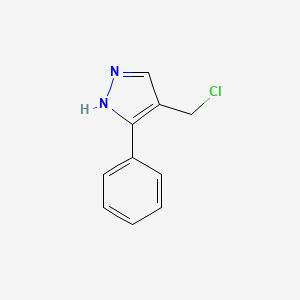
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)


